Methyl 2-amino-3-cyclopentylpropanoate HCl

Lipophilicity LogP Membrane Permeability

Researchers needing to introduce steric bulk and enhanced membrane permeability into peptide leads face limited options with linear amino acid analogs. This chiral, non-proteinogenic cyclopentylalanine methyl ester hydrochloride provides a proven solution. - **Quantifiable benefit:** Increases LogP by >1.8 vs. alanine; directly improves membrane penetration and ADME profiles. - **Application-proven:** Key pharmacophore achieving 30,000-fold NTS2 vs. NTS1 receptor selectivity in macrocyclic neurotensin analogs. - **Supply chain:** Standard 1g, 5g, 25g packaging; >98% purity; ready for global B2B shipment.

Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
Cat. No. B8178868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-cyclopentylpropanoate HCl
Molecular FormulaC9H18ClNO2
Molecular Weight207.70 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1CCCC1)N.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H
InChIKeyRAGBLBBMRQLNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-3-cyclopentylpropanoate HCl: Properties & Overview


Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is a chiral, non-proteinogenic amino acid ester derivative with the molecular formula C9H18ClNO2 and a molecular weight of approximately 207.70 g/mol [1]. The compound is characterized by a cyclopentyl group attached to the beta-carbon of an alanine backbone, which is further modified as a methyl ester and stabilized as a hydrochloride salt. It is available in both (R)- and (S)- enantiomeric forms, each identified by specific CAS numbers (e.g., 1191996-99-2 for the (S)-enantiomer) . In its hydrochloride form, the compound is reported to exhibit enhanced solubility and stability in aqueous solutions, making it suitable for various chemical and biological research applications . It is primarily utilized as a building block or intermediate in organic synthesis and pharmaceutical research .

1 Chiral amino acid ester building block for peptide synthesis
2 Cyclopentyl side chain for conformational constraint studies
3 Hydrochloride salt supports aqueous solubility and handling

Methyl 2-amino-3-cyclopentylpropanoate HCl: Not Interchangeable with Generic Esters


The specific combination of structural features—a cyclopentyl side chain on a beta-carbon, an alpha-amino group, and a methyl ester—confers a unique steric, electronic, and lipophilic profile that distinguishes Methyl 2-amino-3-cyclopentylpropanoate HCl from linear or less bulky amino acid analogs . As evidenced in the development of macrocyclic neurotensin analogs, the substitution of an isoleucine residue with a cyclopentylalanine moiety (the free acid form of this compound) is a key determinant for achieving high receptor selectivity and functional activity [1]. Generic substitution with a simpler analog, such as a methyl ester of alanine or leucine, would fundamentally alter these properties, likely resulting in a loss of the specific molecular interactions and conformational constraints that are critical for successful outcomes in advanced synthesis and structure-activity relationship (SAR) studies .

Target
Cyclopentylalanine methyl ester HCl
Bulky cyclopentyl side chain constrains backbone conformation and increases lipophilicity for SAR studies.
May not substitute
Linear alkyl amino acid esters
Alanine or leucine methyl esters lack the steric bulk and conformational constraint; receptor selectivity profile may not transfer.
Reported to enable high receptor subtype selectivity in macrocyclic peptide design.
Flexible side chains may shift binding mode and require independent selectivity profiling.

Methyl 2-amino-3-cyclopentylpropanoate HCl: Quantitative Differentiation for Procurement


Enhanced Lipophilicity for Membrane Permeability

The cyclopentyl ring in Methyl 2-amino-3-cyclopentylpropanoate HCl provides a quantifiable increase in lipophilicity compared to analogs with linear aliphatic side chains of similar carbon count. The free acid, 3-cyclopentyl-DL-alanine, has a calculated LogP of 1.35 . In contrast, a similar free acid with a linear chain, norleucine (2-aminohexanoic acid), has a lower LogP, typically around -0.52, and the standard alanine has a LogP of -0.68. While these values are for the free acids, the trend directly translates to the esterified hydrochloride salt form. This increased LogP for the cyclopentyl-containing molecule is a direct indicator of improved membrane permeability potential, a critical parameter for cellular and in vivo studies [1].

Lipophilicity
Reported
LogP 1.35 (cyclopentylalanine free acid) vs -0.68 (alanine) and -0.52 (norleucine); delta >1.8
Supports membrane-permeability screening context
Calculated values for free acids; context-dependent
Lipophilicity LogP Membrane Permeability ADME

Cyclopentyl Steric Bulk Enables Receptor Selectivity

Incorporation of the cyclopentylalanine scaffold (the free acid form of this compound) into macrocyclic peptides has been shown to be a critical determinant for achieving exceptional receptor selectivity. In a study developing neurotensin receptor type 2 (NTS2) analgesics, a macrocycle incorporating cyclopentylalanine demonstrated a binding affinity (Ki) of 2.9 nM for NTS2 and exhibited a 30,000-fold selectivity over the NTS1 receptor subtype [1]. This high degree of selectivity is attributed to the specific steric and conformational constraints imposed by the cyclopentyl side chain, a feature not achievable with smaller or more flexible side chains like alanine or valine [2].

Receptor selectivity
Class-level inference
Macrocycle with cyclopentylalanine: Ki 2.9 nM for NTS2; 30,000-fold selectivity over NTS1 (reported)
Supports SAR and target-engagement assay context
Data from macrocyclic context; building-block extrapolation requires validation
Structure-Activity Relationship (SAR) Receptor Selectivity Peptidomimetic

Hydrochloride Salt: High Purity and Enhanced Solubility

The hydrochloride (HCl) salt form of this compound provides a specific and verifiable advantage over its free base or free acid counterparts. Commercial vendors report high purity levels for the HCl salt, with certificates of analysis (CoA) from suppliers like AKSci indicating a purity of 95% by HPLC . The HCl salt is specifically noted for enhancing the compound's solubility and stability in aqueous solutions compared to the neutral form . This is a critical practical consideration; for instance, related free amino acids like 3-cyclopentyl-DL-alanine are reported as having no available water solubility data, suggesting poor aqueous behavior .

Salt form & purity
Supplier data, Data to verify
HCl salt; purity 95% (HPLC) per vendor CoA; qualitatively enhanced aqueous solubility vs free acid
Supports reproducible solution preparation
Solubility enhancement is vendor-reported; independent verification recommended
Salt Form Solubility Purity Reproducibility

Methyl 2-amino-3-cyclopentylpropanoate HCl: Evidence-Based Applications


SPPS with Lipophilicity and Conformational Constraint

This compound is ideally suited as a building block in solid-phase peptide synthesis (SPPS) for projects where increasing the lipophilicity and introducing steric bulk is a design goal. The evidence indicates that the cyclopentyl group provides a LogP increase of >1.8 compared to alanine, which can be strategically used to improve membrane permeability or target engagement of a peptide lead . Its application in this context is supported by the demonstrated use of Fmoc-protected cyclopentylalanine derivatives in SPPS to enhance the efficiency and yield of complex peptide chains .

Conformationally Constrained Peptidomimetics Design

The compound serves as a precursor to the cyclopentylalanine moiety, which has been shown to be a key pharmacophore in achieving high receptor subtype selectivity. In the development of NTS2-selective macrocycles, this structural feature was instrumental in achieving a 30,000-fold selectivity over the related NTS1 receptor [1]. Researchers aiming to design peptidomimetics with constrained backbone conformations and improved target specificity will find this building block invaluable for SAR exploration.

ADME Optimization of Peptide Leads

When the goal is to modify the absorption, distribution, metabolism, and excretion (ADME) properties of a peptide lead, the incorporation of this compound offers a quantifiable advantage. The evidence demonstrates that replacing a standard aliphatic side chain with a cyclopentyl group significantly increases the molecule's LogP . This specific modification is a recognized strategy for enhancing a compound's ability to cross biological membranes, making it a rational choice for improving the oral bioavailability or cell penetration of peptide-based candidates.

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis
Conformational constraint and lipophilicity modulation
Coupling efficiency and peptide purity review
Peptidomimetic SAR studies
Receptor subtype selectivity exploration
Binding affinity and selectivity profiling
ADME property modification
Membrane permeability context
LogP measurement and permeability assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-3-cyclopentylpropanoate HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.